![molecular formula C20H32 B1261558 (2R,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene](/img/structure/B1261558.png)
(2R,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene
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Overview
Description
(2R,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene is a natural product found in Pleospora bjoerlingii with data available.
Scientific Research Applications
Crystal and Molecular Structure Analysis
Research by Rybalova et al. (1997) explored the crystal and molecular structure of similar compounds, focusing on X-ray diffraction (XRD) analysis to establish structural details. Such analyses are crucial in understanding the molecular configurations and properties of complex organic compounds, including phenanthrenes (Rybalova, T., Gatilov, Y., Kochubei, N. V., Osadchii, S. A., & Shubin, V. G., 1997).
Synthesis and Structure of Polyphenylphenanthrenes
Xiao et al. (2020) demonstrated the synthesis of polyphenylphenanthrenes, providing insights into the synthetic pathways and structural characteristics of phenanthrene derivatives. Their work highlights the challenges and innovations in synthesizing complex phenanthrene structures (Xiao, Y., Mague, J., Donahue, J. P., Wilson, L. J., Kraml, C., & Pascal, R., 2020).
Nuclear Magnetic Resonance (NMR) Spectra Studies
The research by Bartle and Smith (1967) on the NMR spectra of phenanthrenes, including their methyl and ethyl derivatives, provides valuable information on the chemical shifts and coupling constants. This study is essential for understanding the electronic environment and molecular interactions in phenanthrene derivatives (Bartle, K., & Smith, J.A.S., 1967).
Synthesis of Phenanthrene Alkaloids
Kini and Ramana (2004) explored the synthesis of phenanthrene alkaloids from tetrahydroisoquinolinium iodides. Their research contributes to understanding the chemical pathways and potential applications of phenanthrene in alkaloid synthesis (Kini, S., & Ramana, M., 2004).
Catalytic Hydrogenation Studies
The impact of Ni promotion on hydrogenation pathways of phenanthrene on MoS2/γ-Al2O3 was studied by Schachtl et al. (2017). This research provides insights into catalytic processes involving phenanthrene, crucial for applications in material science and chemical engineering (Schachtl, E., Yoo, J. S., Gutiérrez, O., Studt, F., & Lercher, J., 2017).
properties
Product Name |
(2R,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene |
---|---|
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(2R,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene |
InChI |
InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,8,16-17H,1,7,9-14H2,2-5H3/t16?,17-,19+,20+/m0/s1 |
InChI Key |
VCOVNILQQQZROK-KSRCZVEISA-N |
Isomeric SMILES |
C[C@]1(CCC2C(=CC[C@@H]3[C@@]2(CCCC3(C)C)C)C1)C=C |
Canonical SMILES |
CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C |
synonyms |
3beta-hydroxy-9beta-pimara-7,15-dien-19,6beta-olide 9beta-pimara-7,15-diene pimara-7,15-diene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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